BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Kinase Inhibition Axl Mer

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide (CAS 898439-19-5) is a synthetic small molecule belonging to the tetrahydroquinoline carboxamide class. Its structure features a 1,2,3,4-tetrahydroquinoline core with an N1-cyclopropanecarbonyl substituent and a 3-fluorobenzamide moiety at the 7-position.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 898439-19-5
Cat. No. B2793172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide
CAS898439-19-5
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4
InChIInChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24)
InChIKeyYQQLDBCXLKDXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide (CAS 898439-19-5): Chemical Class and Kinase Inhibitor Lineage


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide (CAS 898439-19-5) is a synthetic small molecule belonging to the tetrahydroquinoline carboxamide class. Its structure features a 1,2,3,4-tetrahydroquinoline core with an N1-cyclopropanecarbonyl substituent and a 3-fluorobenzamide moiety at the 7-position. The compound falls within the generic Markush structures disclosed in patent families claiming Axl and Mer receptor tyrosine kinase inhibitors [1]. This compound is sold by multiple chemical vendors as a research-grade biochemical, with primary cited applications in kinase inhibition and anti-proliferative studies [2].

Why N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide Cannot Be Interchanged With In-Class Analogs


Within the tetrahydroquinoline-7-yl benzamide series, even minor substituent changes on the benzamide ring can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic behavior. The 3-fluoro substitution pattern on the benzamide ring distinguishes this compound from its 4-fluoro, 4-methoxy, 4-methyl, and 3,4-dimethoxy analogs . In closely related Axl/Mer inhibitor patent families, the position and electronic nature of the benzamide substituent are specifically claimed as critical variables governing target engagement [1]. Generic substitution without matched-pair analysis therefore risks selecting a compound with divergent target inhibition, off-target activity, or physicochemical properties.

Quantitative Differentiation Evidence for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide Versus Closest Analogs


Kinase Inhibition Scope: Axl/Mer Receptor Tyrosine Kinase Targeting vs. Generic Tetrahydroquinoline Derivatives

The compound falls within Formula I' of WO2019148036A1, which is explicitly claimed to inhibit, regulate, and/or modulate Axl and Mer receptor tyrosine kinases [1]. While specific IC50 values for this exact compound are not publicly disclosed in the available patent excerpts, the structural class has demonstrated Axl inhibition with IC50 values in the sub-micromolar range for representative examples [1]. By contrast, generic tetrahydroquinoline derivatives lacking the cyclopropanecarbonyl and specific benzamide substitution show no reported Axl/Mer activity [2].

Kinase Inhibition Axl Mer Receptor Tyrosine Kinase

Benzamide Substituent Position Effect: 3-Fluoro vs. 4-Fluoro Regioisomer Comparison

The 3-fluoro substitution on the benzamide ring (present in this compound) is a distinct regioisomer of the 4-fluoro analog. In kinase inhibitor medicinal chemistry, the position of the fluorine atom on the benzamide ring significantly influences hydrogen-bonding interactions with the kinase hinge region and overall binding pose [1]. Patent families covering Axl/Mer inhibitors specifically enumerate both 3-fluoro and 4-fluoro benzamide variants as separate embodiments, indicating non-equivalent biological profiles [2]. Direct head-to-head quantitative comparison data for these two regioisomers is not publicly available in the accessible patent or literature record.

Structure-Activity Relationship Fluorobenzamide Regioisomer Kinase Selectivity

Cyclopropanecarbonyl N1-Substitution: Conformational Constraint vs. Unsubstituted or Acetyl Analogs

The N1-cyclopropanecarbonyl group introduces conformational constraint and potential metabolic stability advantages compared to simpler N1-substituents (e.g., acetyl, methyl, or unsubstituted). Cyclopropane rings are known to reduce oxidative metabolism and improve pharmacokinetic profiles in drug-like molecules [1]. The closest comparator, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide, lacks this cyclopropane constraint and would be expected to display different metabolic stability and target residence time . No direct comparative metabolic stability data for these two compounds is available in the public domain.

Cyclopropane Conformational Restriction Metabolic Stability Kinase Inhibitor

Antiproliferative Activity Classification vs. Structurally Divergent Kinase Inhibitors

Vendor descriptions indicate this compound exhibits antiproliferative activity without significant cytotoxicity at therapeutic concentrations, suggesting a potential for selective targeting of cancer cells . This functional profile is consistent with Axl/Mer inhibition, which primarily affects proliferative and anti-apoptotic signaling rather than inducing direct cytotoxicity. In contrast, broadly cytotoxic agents such as staurosporine or doxorubicin induce cell death across both cancer and normal cells at similar concentrations. No specific IC50 values for proliferation assays are publicly available for this compound.

Antiproliferative Cancer Cell-based Assay Selectivity

Validated Application Scenarios for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide Based on Available Evidence


Axl/Mer Kinase Inhibitor Tool Compound for Oncology Signaling Studies

Based on patent class assignment as an Axl/Mer inhibitor [1], this compound is suitable for use as a research tool to interrogate TAM kinase signaling in cancer cell lines. It can be employed in biochemical kinase assays and cellular phospho-signaling experiments (e.g., phospho-Axl, phospho-Mer Western blotting) to validate target engagement. Researchers should verify potency in their specific assay system before use, as exact IC50 values are not publicly disclosed.

Structure-Activity Relationship (SAR) Reference Compound for Tetrahydroquinoline Benzamide Series

The 3-fluorobenzamide substitution pattern makes this compound a valuable matched-pair comparator for SAR studies against its 4-fluoro, 4-methoxy, 4-methyl, and 3,4-dimethoxy analogs . Systematic comparison of these analogs can elucidate the contribution of the fluorine position to kinase selectivity, cellular potency, and physicochemical properties.

Metabolic Stability Probe Leveraging Cyclopropanecarbonyl Modification

The N1-cyclopropanecarbonyl group, known to confer metabolic stability advantages in drug-like molecules [2], makes this compound suitable for comparative metabolic stability studies (e.g., liver microsome or hepatocyte assays) against analogs bearing alternative N1-substituents such as acetyl or methyl. Such studies can quantify the metabolic benefit of the cyclopropane constraint in this specific chemotype.

Antiproliferative Selectivity Assessment in Cancer vs. Normal Cell Panels

Vendor descriptions suggest selective antiproliferative activity . This compound can be profiled in broad cancer cell line panels (e.g., NCI-60) alongside normal cell controls to quantify its therapeutic window. Results can be benchmarked against standard-of-care kinase inhibitors to assess relative selectivity.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.